

9-Bromononanoic Acid: A Bifunctional Building Block for Advanced Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Bromononanoic Acid

Cat. No.: B1268187

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromononanoic acid is a versatile bifunctional molecule featuring a terminal carboxylic acid and a primary alkyl bromide. This unique structure allows for orthogonal reactivity, making it a valuable building block in a multitude of applications, including the synthesis of bioactive molecules, the development of drug delivery systems, and the creation of novel polymers and surface modifications. This technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of **9-bromononanoic acid**, complete with detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Physicochemical Properties

9-Bromononanoic acid is a white to off-white solid at room temperature, possessing a nine-carbon aliphatic chain that imparts lipophilic character, while the carboxylic acid group provides a handle for aqueous solubility and further chemical modification. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **9-Bromononanoic Acid**

Property	Value
CAS Number	41059-02-3
Molecular Formula	C ₉ H ₁₇ BrO ₂
Molecular Weight	237.13 g/mol
Melting Point	36-39 °C
Boiling Point	160 °C at 2 mmHg
Solubility	Soluble in chloroform, DMSO, and methanol.
Appearance	White to off-white solid

Synthesis of 9-Bromononanoic Acid

The most common synthetic route to **9-bromononanoic acid** involves the oxidation of 9-bromo-1-nonanol. Several oxidizing agents can be employed, with Jones oxidation and TEMPO-catalyzed oxidation being prevalent methods.

Experimental Protocol: Synthesis via Jones Oxidation

This protocol describes the synthesis of **9-bromononanoic acid** from 9-bromo-1-nonanol using Jones reagent.

Materials:

- 9-bromo-1-nonanol
- Acetone
- Jones reagent (CrO₃ in sulfuric acid)
- n-Hexane
- Saturated potassium carbonate (K₂CO₃) solution
- 10% Sulfuric acid (H₂SO₄) solution

- Ethyl acetate (EtOAc)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve 9-bromo-1-nonanol (28.6 g, 128 mmol) in acetone (570 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Slowly add Jones' reagent (420 mL) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 10 minutes.
- Extract the mixture with n-hexane (3 x 400 mL).
- Wash the combined organic layers with water and then extract with a saturated K₂CO₃ solution (3 x 400 mL).
- Acidify the combined aqueous layers to pH 1 with a 10% H₂SO₄ solution.
- Extract the acidified aqueous layer with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
- Filter the drying agent and evaporate the solvent in vacuo to yield **9-bromononanoic acid**.

Quantitative Data:

Table 2: Synthesis of **9-Bromononanoic Acid** via Jones Oxidation

Parameter	Value
Starting Material	9-bromo-1-nonanol (28.6 g)
Yield	21 g (71%)
Product Form	Colorless solid

Key Reactions of 9-Bromononanoic Acid as a Bifunctional Building Block

The presence of both a carboxylic acid and an alkyl bromide allows for a wide range of selective chemical transformations. The carboxylic acid can undergo esterification, amidation, and reduction, while the alkyl bromide is susceptible to nucleophilic substitution.

Esterification

The carboxylic acid moiety of **9-bromononanoic acid** can be readily esterified under acidic conditions. This reaction is useful for protecting the carboxylic acid or for synthesizing ester-containing target molecules.

This protocol details the Fischer esterification of **9-bromononanoic acid** with methanol.

Materials:

- **9-Bromononanoic acid**
- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of **9-bromononanoic acid** (10.0 g, 42.2 mmol) in anhydrous methanol (100 mL), add concentrated sulfuric acid (0.5 mL) dropwise.
- Heat the reaction mixture to reflux and maintain for 4 hours.
- Cool the mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate (100 mL) and wash with saturated NaHCO_3 solution (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to obtain methyl 9-bromononanoate.

Quantitative Data:

Table 3: Synthesis of Methyl 9-bromononanoate

Parameter	Value
Starting Material	9-Bromononanoic acid (10.0 g)
Yield	~95%
Product Form	Colorless oil
^1H NMR (CDCl ₃ , ppm)	δ 3.67 (s, 3H), 3.40 (t, J = 6.8 Hz, 2H), 2.30 (t, J = 7.5 Hz, 2H), 1.85 (quint, J = 7.2 Hz, 2H), 1.63 (quint, J = 7.5 Hz, 2H), 1.42-1.28 (m, 8H)
FTIR (neat, cm ⁻¹)	2928, 2855, 1741, 1436, 1170, 645

Nucleophilic Substitution

The terminal bromine atom of **9-bromononanoic acid** is a good leaving group, allowing for the introduction of a variety of nucleophiles. This reaction is fundamental to its utility as a bifunctional linker.

This protocol outlines the synthesis of 9-azidononanoic acid via nucleophilic substitution with sodium azide.

Materials:

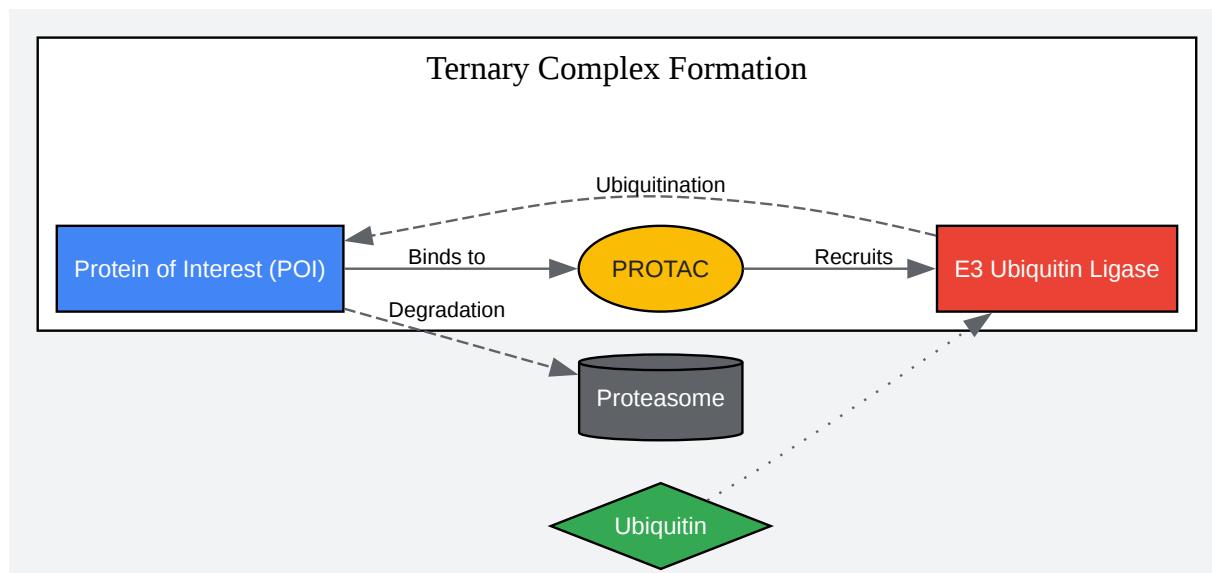
- **9-Bromononanoic acid**
- Sodium azide (NaN₃)
- Dimethylformamide (DMF)
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve **9-bromononanoic acid** (5.0 g, 21.1 mmol) in DMF (50 mL).
- Add sodium azide (2.06 g, 31.7 mmol) to the solution.
- Heat the reaction mixture to 70 °C and stir for 12 hours.
- Cool the mixture to room temperature and pour it into water (200 mL).
- Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
- Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 9-azidononanoic acid.

Quantitative Data:

Table 4: Synthesis of 9-Azidononanoic Acid

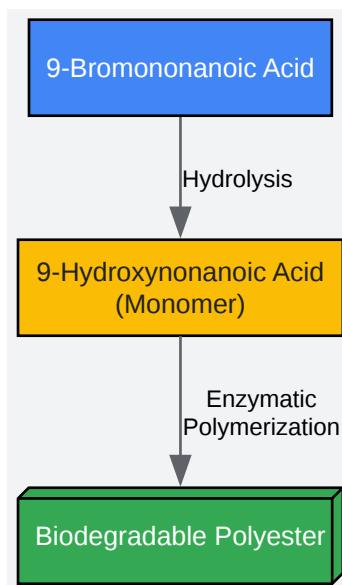

Parameter	Value
Starting Material	9-Bromononanoic acid (5.0 g)
Yield	~90%
Product Form	Colorless oil
¹ H NMR (CDCl ₃ , ppm)	δ 3.26 (t, J = 6.9 Hz, 2H), 2.35 (t, J = 7.5 Hz, 2H), 1.68-1.55 (m, 4H), 1.40-1.30 (m, 8H)
FTIR (neat, cm ⁻¹)	2930, 2857, 2095 (N ₃ stretch), 1710

Applications in Drug Development and Material Science

The bifunctional nature of **9-bromononanoic acid** makes it an invaluable tool in the development of complex molecular architectures with applications in medicine and materials science.

PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. **9-Bromononanoic acid** and its derivatives are frequently used as linkers to connect the protein-targeting ligand and the E3 ligase-binding ligand. The length and flexibility of the nonanoic acid chain can be crucial for optimal ternary complex formation and subsequent protein degradation.[\[1\]](#)

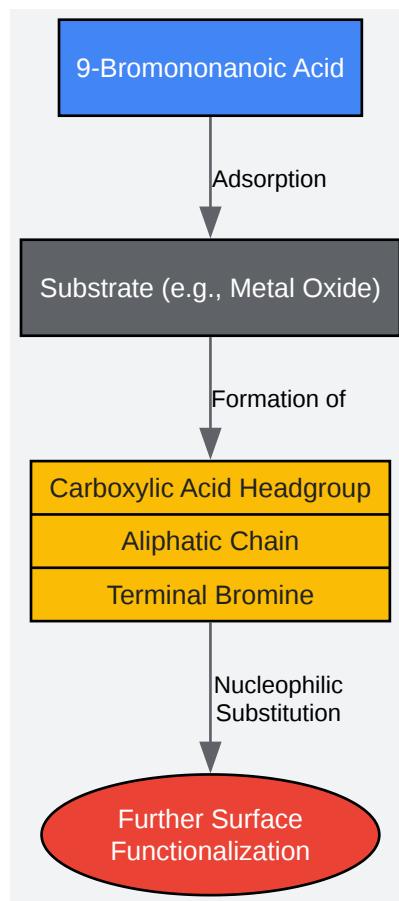


[Click to download full resolution via product page](#)

Caption: Conceptual workflow of PROTAC-mediated protein degradation.

Biodegradable Polymers

9-Bromononanoic acid can be converted to 9-hydroxynonanoic acid, which serves as a monomer for the synthesis of biodegradable polyesters.[2][3] These materials are of significant interest for applications in biomedical devices, drug delivery systems, and environmentally friendly plastics. The enzymatic polymerization of such monomers offers a green chemistry approach to polyester synthesis.



[Click to download full resolution via product page](#)

Caption: Synthesis pathway of biodegradable polyesters from **9-bromononanoic acid**.

Self-Assembled Monolayers (SAMs)

The carboxylic acid group of **9-bromononanoic acid** can anchor the molecule to various oxide surfaces, while the terminal bromide can be used for further surface functionalization. This makes it a useful component for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can modify the chemical and physical properties of a surface for applications in biosensors, electronics, and biocompatible coatings.

[Click to download full resolution via product page](#)

Caption: Schematic of SAM formation and subsequent functionalization.

Biological Activity

While **9-bromononanoic acid** itself is primarily a synthetic intermediate, brominated fatty acids, in general, have been shown to exhibit antimicrobial properties. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death. This activity is attributed to the lipophilic nature of the fatty acid chain, which allows it to intercalate into the lipid bilayer, and the presence of the halogen, which can alter membrane fluidity and function.

Conclusion

9-Bromononanoic acid is a highly valuable and versatile bifunctional building block with broad applications in drug discovery, materials science, and nanotechnology. Its orthogonal reactivity allows for the straightforward synthesis of complex molecules and functional materials. The

detailed protocols and data presented in this guide are intended to facilitate the use of **9-bromononanoic acid** in a variety of research and development settings, empowering scientists to explore its full potential in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Production of 9-hydroxynonanoic Acid from methyl oleate and conversion into lactone monomers for the synthesis of biodegradable polylactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [9-Bromononanoic Acid: A Bifunctional Building Block for Advanced Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268187#9-bromononanoic-acid-as-a-bifunctional-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com